molecular formula C15H23N3O2 B2435418 N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide CAS No. 953986-15-7

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide

Cat. No. B2435418
CAS RN: 953986-15-7
M. Wt: 277.368
InChI Key: LAXOIPWDDHCPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained attention due to its potential as an anticancer agent and its ability to selectively kill cancer cells.

Scientific Research Applications

Allosteric Modulation of CB1 Receptors

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide and related compounds have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Research by Khurana et al. (2014) identified specific structural requirements for indole-2-carboxamides to effectively modulate CB1, highlighting the importance of the amino substituent on the phenyl ring and its impact on binding affinity and cooperativity (Khurana et al., 2014).

Analgesic Properties

A study by Lednicer et al. (1981) investigated derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, including those substituted with m-hydroxy groups. These compounds, including variations with dimethylamino groups, demonstrated potent analgesic properties, though lacking antagonist activity. This research provides insights into the structure-activity relationships of these compounds, particularly the influence of the dimethylamino group (Lednicer et al., 1981).

Synthesis and Biological Activities

Gopi and Dhanaraju (2018) synthesized novel semicarbazone Mannich base derivatives, including those with N,N-dimethylamino substituents. These compounds were evaluated for their anti-diabetic and anti-inflammatory activities, displaying significant efficacy in reducing blood glucose levels and inflammation in experimental models (Gopi & Dhanaraju, 2018).

Hydrogen Bonding in Solid Thioureas

Wawer and Koleva (1996) studied N1-alkyl-N2-arylthioureas, which can be structurally related to N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide. Their research focused on hydrogen bonding in these compounds, utilizing 13C CP/MAS NMR and IR spectroscopy. This study adds to the understanding of the molecular interactions and structural properties of similar compounds (Wawer & Koleva, 1996).

Photocurrent Generation in Layer-by-Layer Films

Gao et al. (2015) explored the use of hemicyanine with a dimethylaminophenyl fragment, structurally related to N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide, in layer-by-layer electrostatically self-assembled films. These films, combined with polyoxometalates, exhibited stable photocurrents, demonstrating the potential of such compounds in photovoltaic applications (Gao et al., 2015).

properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-10-16-14(19)15(20)17-11-9-12-5-7-13(8-6-12)18(2)3/h5-8H,4,9-11H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXOIPWDDHCPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide

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